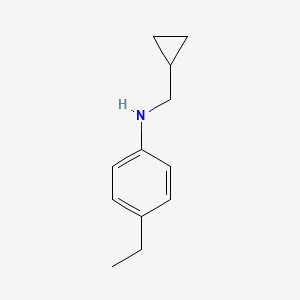![molecular formula C11H17NO B1438983 [2-(Propoxymethyl)phenyl]methanamine CAS No. 1094720-06-5](/img/structure/B1438983.png)
[2-(Propoxymethyl)phenyl]methanamine
Übersicht
Beschreibung
2-(Propoxymethyl)phenylmethanamine (2-PMPA) is an organic compound with a variety of applications in scientific research. It is a derivative of phenylmethanamine, a compound found naturally in some plants and animals. In recent years, 2-PMPA has become increasingly popular in laboratory experiments due to its unique properties and potential to provide researchers with valuable insights.
Wissenschaftliche Forschungsanwendungen
Biological Hydrogen Methanation
Biological hydrogen methanation (BHM) is a promising approach for energy conversion, particularly in utilizing surplus energy from fluctuating sources like wind and solar. It involves electrolysis followed by the Sabatier-reaction to convert electricity to natural gas, demonstrating the potential for chemical compounds in energy conversion and storage processes (Bernhard Lecker et al., 2017).
Cytochrome P450 Inhibition
The study of chemical inhibitors of cytochrome P450 isoforms in human liver microsomes is crucial for understanding drug metabolism and potential drug-drug interactions. This research area highlights the importance of chemical compounds in influencing the metabolic pathways of drugs, which could be relevant to the study of [2-(Propoxymethyl)phenyl]methanamine in the context of pharmacology (S. C. Khojasteh et al., 2011).
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, present a wide array of biotechnological applications, from single-cell protein production to waste treatment. Research into these bacteria and the processes they enable, such as methane oxidation, could offer insights into the role of chemical compounds like [2-(Propoxymethyl)phenyl]methanamine in biotechnological applications (P. Strong et al., 2015).
Metformin and Vascular Endothelium
While not directly related, the exploration of metformin's protective effects on the vascular endothelium indicates the broad interest in the impact of chemical compounds on health beyond their primary applications. Metformin's role in treating type 2 diabetes and its cardiovascular protective effects suggest areas where [2-(Propoxymethyl)phenyl]methanamine could potentially be explored, particularly if it shares any pharmacological or biochemical properties with metformin (C. Triggle & H. Ding, 2017).
Eigenschaften
IUPAC Name |
[2-(propoxymethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLMOIVIRNCRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Propoxymethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




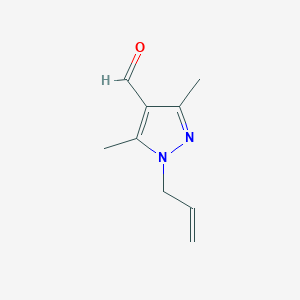
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
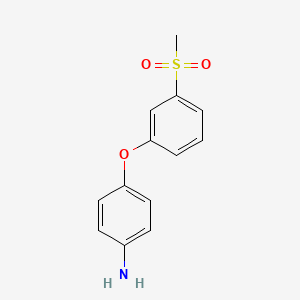
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethanamine hydrochloride](/img/structure/B1438908.png)
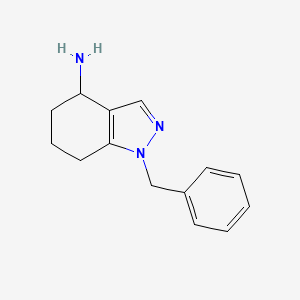

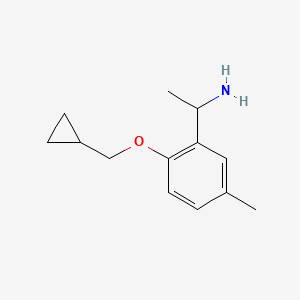
![N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B1438917.png)
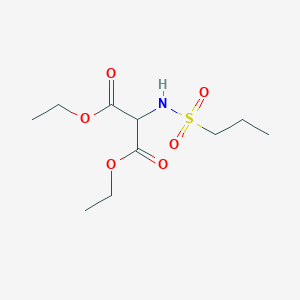

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)

